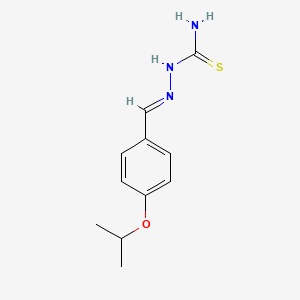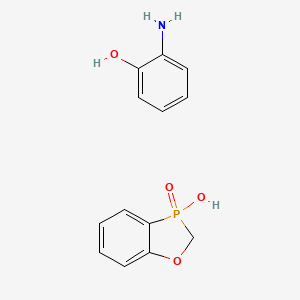![molecular formula C13H18N2O3 B3832923 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3832923.png)
5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid
Vue d'ensemble
Description
5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid, also known as DPPA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. This compound is a derivative of pentanoic acid and has been studied extensively for its potential applications in various fields, including medicinal chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has also been shown to interact with proteins involved in protein folding, leading to changes in protein structure and function.
Biochemical and Physiological Effects:
5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has been shown to have significant biochemical and physiological effects. In cancer cells, 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has been shown to induce apoptosis, or programmed cell death. 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has also been shown to inhibit the growth and proliferation of cancer cells. In biochemistry, 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has been used to study protein-protein interactions and protein folding, leading to a better understanding of protein structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has several advantages for use in lab experiments. It is a relatively small molecule, making it easy to synthesize and manipulate. 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid also has unique properties that make it useful for studying protein-protein interactions and protein folding. However, 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has several limitations for use in lab experiments. It is a toxic compound and must be handled with care. 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid is also difficult to purify, leading to potential contamination of experimental samples.
Orientations Futures
There are several future directions for research on 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid. One area of research is the development of novel cancer therapies based on 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid. Another area of research is the use of 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid as a biosensor for the detection of biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid and its potential applications in biochemistry and medicinal chemistry.
Conclusion:
In conclusion, 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid is a unique compound that has gained significant attention in the scientific community. Its potential applications in various fields of science, including medicinal chemistry and biochemistry, make it an important area of research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research on 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid have been discussed in this paper.
Applications De Recherche Scientifique
5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has been shown to have anti-cancer properties and has been used in the development of novel cancer therapies. In biochemistry, 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has been used as a tool to study protein-protein interactions and protein folding. 5-{[4-(dimethylamino)phenyl]amino}-5-oxopentanoic acid has also been studied for its potential use as a biosensor for the detection of biomolecules.
Propriétés
IUPAC Name |
5-[4-(dimethylamino)anilino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-15(2)11-8-6-10(7-9-11)14-12(16)4-3-5-13(17)18/h6-9H,3-5H2,1-2H3,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPSERKKWCGVDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[4-(Dimethylamino)phenyl]amino}-5-oxopentanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}-1-naphthyl)benzamide](/img/structure/B3832848.png)
![2-(2,4-dihydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B3832856.png)
![2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B3832857.png)

![[8,8-dimethyl-1-(2-propyn-1-yl)-9-oxa-1,4-diazaspiro[5.5]undec-4-yl]acetonitrile](/img/structure/B3832872.png)
![2-[(3,4-dihydro-1H-isochromen-1-ylcarbonyl)oxy]-N,N,N-trimethylethanaminium iodide](/img/structure/B3832886.png)
![ethyl 7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxylate](/img/structure/B3832892.png)
![4-(2-phenyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B3832902.png)

amino]ethoxy}-2-propanol](/img/structure/B3832915.png)

![N-[4-(N-hydroxyethanimidoyl)phenyl]methanesulfonamide](/img/structure/B3832935.png)
![N,N'-[methylenebis(6-methoxy-3,1-phenylene)]dimethanesulfonamide](/img/structure/B3832943.png)
